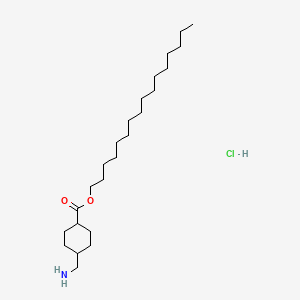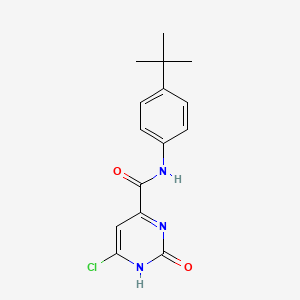
Potassium permanganate
Vue d'ensemble
Description
Le permanganate de potassium est un composé inorganique de formule chimique KMnO₄. C'est un sel cristallin noir violacé qui se dissout dans l'eau pour donner des solutions rose ou violette intenses. Ce composé est largement utilisé dans l'industrie chimique et les laboratoires comme un puissant oxydant.
Applications De Recherche Scientifique
Potassium permanganate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium permanganate (KMnO4) is an inorganic compound that primarily targets organic and inorganic contaminants . It acts as a strong oxidizing agent, interacting with a wide range of organic molecules .
Mode of Action
This compound functions as a strong oxidizing agent . When introduced to water, KMnO4 undergoes reduction, liberating oxygen atoms that vigorously react with both organic and inorganic contaminants . This oxidation process is the core of this compound’s effectiveness .
Biochemical Pathways
This compound affects various biochemical pathways. It can oxidize carbon atoms if they contain sufficiently weak bonds, including π bonds in alkenes and alkynes, C-H bonds in the alpha-positions of substituted aromatic rings, C-H bonds in carbon atoms containing C-O bonds, and exceptionally weak C-C bonds . It also oxidizes phenol to para-benzoquinone .
Pharmacokinetics
It’s known that this compound is a water-soluble compound , which suggests that it can be distributed in aqueous environments.
Result of Action
The result of this compound’s action is the oxidation of targeted molecules. This can lead to various outcomes depending on the specific target. For instance, it can convert alkenes to glycols, and under certain conditions, it can further oxidize glycols to break C-C bonds . It can also convert alcohols to carbonyls (aldehydes and ketones), and aldehydes to carboxylic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For example, system temperature can considerably influence KMnO4 release longevity and hence treatment lifetime . In environmental science, most applications of this compound revolve around its strong oxidizing power, such as treating contaminants like chlorinated solvents in soil and groundwater remediation .
Safety and Hazards
Potassium permanganate appears as a purplish colored crystalline solid . It is noncombustible but accelerates the burning of combustible material . If the combustible material is finely divided the mixture may be explosive . Contact with liquid combustible materials may result in spontaneous ignition . Contact with sulfuric acid may cause fire or explosion .
Orientations Futures
Future research directions for potassium permanganate-based advanced oxidation processes include enhancing KMnO4 oxidation methods, exploring the application and mechanisms of KMnO4-based AOPs in improving contaminants removal, sludge dewatering, and resource recovery, and prospecting for new opportunities in wastewater and sludge fields .
Analyse Biochimique
Biochemical Properties
Potassium permanganate is a strong oxidizing agent . It can oxidize a wide range of organic molecules . The products of these reactions are often carboxylic acids
Cellular Effects
This compound has demonstrated to be a superior pre-oxidant to treat high-viability cyanobacteria . It affects the membrane integrity, cyanotoxin fate, and removal of extracellular organic matters (EOMs) of high- and low-viability cyanobacteria . High dosages of this compound can cause severe membrane destruction for low-viability cyanobacteria .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its strong oxidizing property . It can oxidize carbon atoms if they contain sufficiently weak bonds, including carbon atoms with π bonds, as in alkenes and alkynes
Temporal Effects in Laboratory Settings
This compound solutions are not completely stable because of the tendency to react with water . The decomposition is catalyzed by solid MnO2 and is also accelerated by light, heat, acid, base, and Mn2+ . A carefully prepared solution of this compound is reported to have lost only 1% of its normality after storage for four years .
Dosage Effects in Animal Models
Excessive and prolonged exposure of body tissue to this compound can cause damage to vital organs such as the liver and kidneys, induce digestive system malfunctions, and provoke reproductive disorders . Furthermore, it can contaminate milk and meat, and potentially instigate a reduction in milk production of the animal .
Metabolic Pathways
Potassium plays a crucial role in plant metabolic activities, such as sugar metabolism and photosynthesis
Transport and Distribution
This compound is used in various industries, from water treatment to medicine, from metal processing to aquaculture
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le permanganate de potassium est préparé commercialement en mélangeant une solution d'hydroxyde de potassium (KOH) et d'oxyde de manganèse en poudre (MnO₂) avec des oxydants comme le chlorate de potassium (KClO₃). Le mélange est bouilli, évaporé et le résidu est chauffé jusqu'à ce qu'il acquiert une consistance pâteuse. La réaction est la suivante : [ 6KOH + 3MnO₂ + 6KClO₃ \rightarrow 3K₂MnO₄ + 6KCl + 3H₂O ]
Le manganate de potassium (K₂MnO₄) formé est ensuite bouilli avec une grande quantité d'eau, et un courant de chlore (Cl₂), de dioxyde de carbone (CO₂), ou d'air ozonisé est passé dans le liquide jusqu'à ce qu'il soit converti en permanganate de potassium : [ 6K₂MnO₄ + 3Cl₂ \rightarrow 6KMnO₄ + 6KCl ]
Méthodes de production industrielle : Dans les milieux industriels, le permanganate de potassium est produit par fusion alcaline du dioxyde de manganèse avec de l'hydroxyde de potassium et un oxydant tel que le nitrate de potassium (KNO₃) ou le chlorate de potassium. Le manganate de potassium résultant est ensuite oxydé en permanganate de potassium en utilisant du chlore ou de l'ozone .
Analyse Des Réactions Chimiques
Types de réactions : Le permanganate de potassium subit divers types de réactions chimiques, principalement des réactions d'oxydation. C'est un oxydant très puissant et peut oxyder une large gamme de substances organiques et inorganiques.
Réactifs et conditions courants :
Oxydation des alcènes : Le permanganate de potassium peut oxyder les alcènes en glycols dans des conditions douces. Par exemple : [ RCH=CHR + KMnO₄ + H₂O \rightarrow RCH(OH)-CH(OH)R + MnO₂ ]
Oxydation des alcools : Il peut oxyder les alcools primaires en acides carboxyliques et les alcools secondaires en cétones. [ RCH₂OH + 2KMnO₄ + H₂SO₄ \rightarrow RCOOH + 2MnO₂ + K₂SO₄ + 2H₂O ]
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les cétones et les glycols .
4. Applications de la recherche scientifique
Le permanganate de potassium a une large gamme d'applications dans la recherche scientifique :
Médecine : Le permanganate de potassium est utilisé en dermatologie pour ses propriétés antiseptiques.
5. Mécanisme d'action
Le permanganate de potassium fonctionne comme un puissant oxydant. Lorsqu'il est introduit dans l'eau, il subit une réduction, libérant des atomes d'oxygène qui réagissent avec les contaminants organiques et inorganiques. Cette capacité oxydante est au cœur de son efficacité dans diverses applications, notamment la désinfection et la désodorisation .
Composés similaires :
Permanganate de sodium (NaMnO₄) : Semblable au permanganate de potassium, c'est un puissant oxydant mais il a une solubilité plus élevée dans l'eau.
Acide chromique (H₂CrO₄) : Un autre oxydant puissant utilisé en chimie organique, mais il est plus toxique que le permanganate de potassium.
Unicité : Le permanganate de potassium est unique en raison de ses fortes propriétés oxydantes, de sa toxicité relativement faible et de sa large gamme d'applications dans divers domaines. Sa capacité à oxyder une large gamme de substances en fait un composé polyvalent en laboratoire et en milieu industriel .
Comparaison Avec Des Composés Similaires
Sodium Permanganate (NaMnO₄): Similar to potassium permanganate, it is a strong oxidizing agent but has higher solubility in water.
Chromic Acid (H₂CrO₄): Another strong oxidizing agent used in organic chemistry, but it is more toxic compared to this compound.
Uniqueness: this compound is unique due to its strong oxidizing properties, relatively low toxicity, and wide range of applications in various fields. Its ability to oxidize a wide range of substances makes it a versatile compound in both laboratory and industrial settings .
Propriétés
IUPAC Name |
potassium;permanganate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Mn.4O/q+1;;;;;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVWSHVAAUDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KMnO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | potassium permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034839 | |
| Record name | Potassium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.034 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may cause fire or explosion. Used to make other chemicals and as a disinfectant., Purple odorless crystals; [HSDB], DARK PURPLE CRYSTALS. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium permanganate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in many organic solvents; also by concentrated acids with the liberation of oxygen., Soluble in acetone and methanol, Soluble in acetic acid, trifluoroacetic acid, acetic anhydride, pyridine, benzonitrile, sulfolane., In water, 6.40X10+4 mg/l @ 20 °C, 25 g/100 @ 65 °C water, Solubility in water, g/100ml at 20 °C: 6.4 (moderate) | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.7 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm, 2.7 g/cm³ | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure at 20 °C: negligible | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Dark purple or bronze-like crystals; Almost opaque by transmitted light and of a blue metallic luster by reflected air., Purple orthorhombic crystals, Bipyrimidal rhombic prisms | |
CAS No. |
7722-64-7 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium permanganate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium permanganate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OT1QX5U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
greater than 464 °F (USCG, 1999), Decomposes | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |
| Record name | POTASSIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


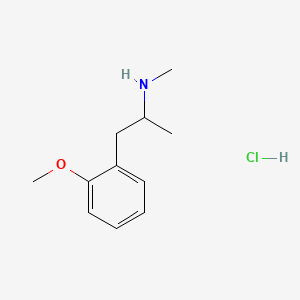
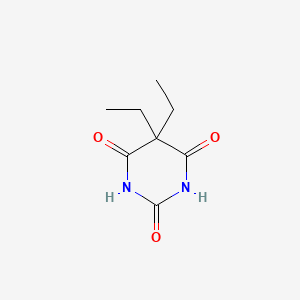
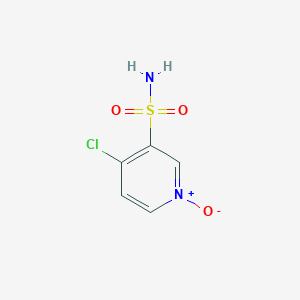

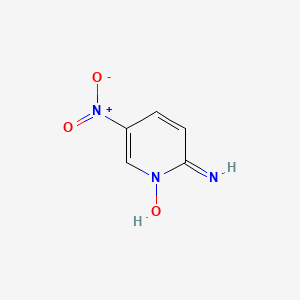

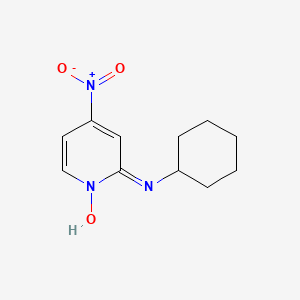

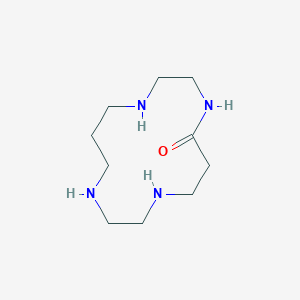
![1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one](/img/structure/B3396006.png)
![1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one](/img/structure/B3396014.png)
